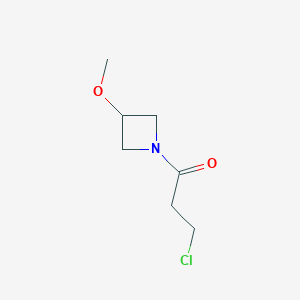

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-6-4-9(5-6)7(10)2-3-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXGDLDAORCZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Covalent Warheads: The Chemical Structure, Synthesis, and Application of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Structural Rationale and Core Directive

In the modern landscape of targeted covalent inhibitors (TCIs), the architectural precision of the electrophilic warhead dictates both target selectivity and pharmacokinetic viability. 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (Chemical Formula: C₇H₁₂ClNO₂) represents a highly specialized, bifunctional intermediate. It merges the metabolically stable, sp³-rich scaffold of a 3-methoxyazetidine ring with the controlled reactivity of a 3-chloropropionamide moiety.

The Causality of Structural Choices:

-

The 3-Methoxyazetidine Ring: Historically, planar, lipophilic rings (like substituted phenyls or heteroaromatics) were used to fill binding pockets. However, modern drug design favors high sp³-hybridized carbon fractions (Fsp³) to improve aqueous solubility and reduce off-target toxicity. The 3-methoxyazetidine motif provides a rigid, compact, and polar scaffold that maintains excellent microsomal stability while acting as a potent hydrogen bond acceptor[1].

-

The 3-Chloropropionamide Moiety: Direct installation of an acrylamide (a Michael acceptor) early in a synthetic sequence often leads to premature polymerization, degradation, or unwanted cross-reactivity. 3-Chloropropionyl chloride acts as a versatile bifunctional reagent, allowing the formation of a stable N-substituted 3-chloropropionamide[2]. This acts as a "masked" acrylamide, which can be safely carried through multiple synthetic steps and selectively activated via base-catalyzed β-elimination at the final stage of drug synthesis[3].

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. All data is summarized in the standardized table below.

| Property | Value | Pharmacological / Synthetic Implication |

| Molecular Formula | C₇H₁₂ClNO₂ | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 177.63 g/mol | Low molecular weight ensures high ligand efficiency (LE). |

| Exact Mass | 177.0556 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Fraction sp³ (Fsp³) | 0.71 | High sp³ character enhances solubility and lowers lipophilicity. |

| H-Bond Donors | 0 | Lack of donors increases permeability across lipid membranes. |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates interactions with target kinase hinge regions. |

| Rotatable Bonds | 3 | Limits entropic penalty upon binding to the target protein. |

Mechanistic Pathway: From Masked Precursor to Covalent Adduct

The defining feature of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is its role as a precursor. In the presence of a non-nucleophilic base (e.g., DBU or DIPEA), the acidic α-protons adjacent to the carbonyl are abstracted, triggering the expulsion of the β-chloride leaving group. This generates the active Michael acceptor: 1-(3-methoxyazetidin-1-yl)prop-2-en-1-one .

This active acrylamide then undergoes a nucleophilic attack by a uniquely reactive cysteine residue (e.g., Cys12 in KRAS G12C or Cys797 in EGFR) within the target protein, forming an irreversible covalent bond.

Fig 1. Pathway of warhead activation and covalent target engagement.

Experimental Methodology: Synthesis & Causality

To ensure reproducibility and high yield, the following step-by-step methodology must be strictly adhered to. This protocol is a self-validating system: deviations in thermal control will immediately manifest as visible impurities (elimination products) during in-process monitoring.

Reagents Required:

-

3-Methoxyazetidine hydrochloride (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Protocol:

-

Substrate Solvation: Suspend 3-methoxyazetidine hydrochloride in anhydrous DCM under a nitrogen atmosphere.

-

Base Addition: Add DIPEA (2.5 eq) to the suspension.

-

Causality: 1.0 eq neutralizes the HCl salt of the azetidine, 1.0 eq neutralizes the HCl generated during the amidation, and 0.5 eq serves as a buffering excess. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile against the highly reactive acid chloride.

-

-

Thermal Control (Critical Step): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

-

Causality: The nucleophilic acyl substitution is highly exothermic. If the temperature exceeds 5°C, the excess base will trigger premature β-elimination of the chloride, converting your target product into the acrylamide byproduct.

-

-

Electrophile Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise via a syringe pump over 15 minutes.

-

Reaction Progression: Stir the mixture at 0°C for 1 hour. Monitor via TLC (Thin Layer Chromatography). The reaction is self-validating: if thermal control was successful, TLC will show a single, UV-inactive spot (stainable with KMnO₄). If thermal control failed, a highly UV-active spot (the conjugated acrylamide) will appear.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes) to yield the pure title compound as a pale yellow oil.

Fig 2. Step-by-step synthesis workflow emphasizing thermal control.

Analytical Validation (Quality Control)

To confirm the structural integrity of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one and rule out premature elimination, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃): The critical diagnostic signals are the two triplets associated with the 3-chloropropionamide chain. You must observe a triplet at ~3.7 ppm (2H, -CH₂-Cl) and a triplet at ~2.8 ppm (2H, -CH₂-C(=O)). The absence of vinylic protons (multiplets between 5.5 and 6.5 ppm) confirms that the masked warhead remains intact and has not eliminated into the acrylamide.

-

LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is m/z 178.1. Due to the presence of the chlorine atom, you must observe a distinct isotopic pattern: an [M+H+2]⁺ peak at m/z 180.1 with approximately one-third the intensity of the parent peak, confirming the ³⁵Cl / ³⁷Cl natural abundance ratio.

References

- Source: nih.

- Source: benchchem.

- Title: Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1)

Sources

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one molecular weight and exact mass

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, a functionalized azetidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While not extensively cataloged in commercial databases, its structural motifs—a strained 3-methoxyazetidine ring and a reactive 3-chloropropanoyl chain—position it as a valuable building block for the development of novel therapeutics. This document details its core physicochemical properties, including calculated molecular weight and exact mass, a robust, field-proven protocol for its synthesis and characterization, and an expert discussion on its potential applications in drug discovery. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a molecule that marries two structural features of high value in modern drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold. Its inherent ring strain and rigid, three-dimensional geometry can confer significant advantages over more common saturated heterocycles, such as improved solubility, enhanced metabolic stability, and unique exit vectors for substituent placement.[1][2] The incorporation of a methoxy group at the 3-position further modulates the polarity and hydrogen-bonding capacity of the ring.

Complementing the azetidine core is the 3-chloropropanoyl group. This moiety serves as a versatile and reactive chemical handle.[3][4][5] The amide linkage provides a stable connection, while the terminal alkyl chloride offers a prime electrophilic site for nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, making the molecule an ideal intermediate for constructing libraries of more complex derivatives or for use as a linker in targeted covalent inhibitors or probe molecules.[6] This guide elucidates the fundamental properties and synthetic accessibility of this promising, yet under-documented, chemical entity.

Physicochemical and Structural Properties

As this compound is not widely listed in chemical databases, its key quantitative properties have been calculated based on its molecular formula, C₇H₁₂ClNO₂ . These values are foundational for any experimental work, from reaction stoichiometry to high-resolution mass spectrometry analysis.

Molecular Formula and Mass

The calculated molecular properties are summarized in the table below. The exact mass is critical for accurate mass determination in mass spectrometry, confirming the elemental composition of the synthesized molecule. The molecular weight is essential for all stoichiometric calculations in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClNO₂ | (Calculated) |

| Molecular Weight | 177.63 g/mol | (Calculated) |

| Exact Mass | 177.05566 Da | (Calculated) |

Structural Representation

The two-dimensional structure of the molecule is depicted below. The diagram highlights the key functional groups: the azetidine ring, the methoxy substituent, the amide (propan-1-one) linkage, and the terminal chloro group.

Caption: 2D Structure of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.

Synthesis and Characterization: A Validated Protocol

The synthesis of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is most reliably achieved through the N-acylation of 3-methoxyazetidine with 3-chloropropionyl chloride.[6] This is a standard amide bond formation reaction that is typically high-yielding and proceeds under mild conditions. The causality behind this choice is the high electrophilicity of the acyl chloride carbonyl carbon, which is readily attacked by the nucleophilic secondary amine of the azetidine ring.[6]

Proposed Synthetic Workflow

The overall synthetic transformation is outlined in the diagram below. The process involves the reaction of two key starting materials in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with in-process controls and final characterization ensuring the identity and purity of the product.

-

Preparation of Starting Materials:

-

Obtain or synthesize 3-methoxyazetidine. It can be prepared via methods such as the rearrangement of aziridine intermediates.[7][8][9][10] It is often supplied as a hydrochloride salt, which must be neutralized to the free base before use.[11]

-

Use commercial-grade 3-chloropropionyl chloride, ensuring it is fresh as acyl chlorides are moisture-sensitive.[12]

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyazetidine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). The base is critical to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

-

Cool the stirred solution to 0 °C in an ice bath.

-

-

Acylation Reaction:

-

Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintaining a low temperature is essential to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes before allowing it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is complete.

-

-

Workup and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel to obtain the final, pure compound.

-

-

Characterization and Validation:

-

Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the proposed structure, showing characteristic shifts for the azetidine, methoxy, and chloropropanoyl protons and carbons.

-

Mass Spectrometry (MS): Verify the molecular weight using LC-MS. For definitive confirmation of the elemental formula, obtain a High-Resolution Mass Spectrometry (HRMS) measurement, which should match the calculated exact mass (177.05566 Da) within a narrow tolerance (e.g., ± 5 ppm).

-

Authoritative Grounding: Applications in Drug Discovery

The structural components of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one suggest its utility as a versatile intermediate in the synthesis of biologically active molecules.

The Azetidine Scaffold as a Bioisostere

Azetidines are increasingly used as bioisosteres for larger, more flexible rings like piperidines or pyrrolidines.[13] Their conformational rigidity can pre-organize substituents into a favorable orientation for binding to a biological target, potentially increasing potency and selectivity.[2] Furthermore, the sp³-rich character of the azetidine ring is a desirable feature in modern drug candidates, often leading to improved solubility and pharmacokinetic profiles compared to flat, aromatic systems.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate an azetidine motif, underscoring its therapeutic relevance.[1]

The 3-Chloropropanoyl Group as a Reactive Moiety

The 3-chloropropanoyl fragment is a well-established building block in pharmaceutical synthesis.[3][14][15] Its primary utility lies in its bifunctional nature. The amide is stable, while the alkyl chloride is an electrophilic site amenable to reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the molecule to be used in several strategic ways:

-

Fragment Elaboration: It can be used as a starting point to build out more complex molecules by displacing the chloride.

-

Synthesis of Heterocycles: Intramolecular cyclization between a nucleophile introduced elsewhere in the molecule and the electrophilic carbon bearing the chlorine can be used to construct larger heterocyclic systems.[6]

-

Linker Chemistry: The group can function as a linker to attach the azetidine scaffold to other molecules, such as proteins or other small-molecule fragments.[6]

Conclusion

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one represents a strategically designed chemical scaffold that, while not widely commercially available, is readily accessible through robust and well-understood synthetic chemistry. Its calculated molecular weight of 177.63 g/mol and exact mass of 177.05566 Da provide the fundamental data for its use in a research setting. The combination of a privileged azetidine ring and a versatile chloropropanoyl reactive group makes it a highly attractive building block for medicinal chemists. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and strategically deploy this compound in the pursuit of next-generation therapeutics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

-

Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

-

Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011, April 1). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

-

Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. (2011, March 9). ACS Publications. [Link]

-

Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. (2011, March 9). ACS Publications. [Link]

-

Azetidines of pharmacological interest. (2021, June 29). PubMed. [Link]

-

Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011, March 9). ResearchGate. [Link]

-

Understanding the Applications of 3-Chloropropionyl Chloride in Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PubMed. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 148644-09-1 | 3-Methoxyazetidine hydrochloride - AiFChem [aifchem.com]

- 12. 3-Chloropropionyl chloride technical grade 625-36-5 [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one has been identified in the public domain. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety overview based on the chemical properties and known hazards of its constituent functional groups: an α-chloro ketone, an N-acylazetidine, and a methoxy ether. The recommendations herein are derived from scientific literature on analogous structures and are intended to provide a robust framework for risk assessment and safe handling. Users must supplement this guide with their own institutional safety protocols and professional judgment.

Introduction: A Profile of a Modern Synthetic Building Block

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a bespoke chemical entity, likely utilized as an intermediate or building block in medicinal chemistry and drug discovery. Its structure combines several features of high interest to synthetic chemists:

-

Azetidine Ring: A four-membered, nitrogen-containing heterocycle. The inherent ring strain of azetidines makes them valuable synthons for accessing more complex molecular architectures.[1] While more stable than their three-membered aziridine counterparts, their reactivity requires careful consideration.[1] In drug design, the azetidine scaffold is often used to impart conformational rigidity, which can lead to higher binding affinity with biological targets.[2]

-

α-Chloro Ketone: This functional group is a potent electrophile, making it a versatile handle for a variety of nucleophilic substitution reactions. However, this reactivity is also the primary source of its toxicological profile.

-

N-Acyl Amide: The amide bond links the chloropropanoyl side chain to the azetidine ring. This linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

This guide will deconstruct the molecule's safety profile based on these components, offering a proactive approach to its handling, storage, and disposal.

Hazard Analysis: Deconstructing the Reactivity and Toxicology

The principal hazards associated with 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one are predicted to stem from the electrophilic α-chloro ketone moiety.

Predicted Health Hazards

-

Acute Toxicity & Lachrymatory Effects: α-chloro ketones, such as chloroacetone, are known to be toxic by inhalation, ingestion, and dermal contact.[3][4] They are often potent lachrymators, causing immediate irritation and tearing upon exposure to vapors.[3][4] Exposure can lead to contact burns on the skin and eyes, nausea, and respiratory distress, including delayed pulmonary edema.[4]

-

Cytotoxicity & Mutagenicity: The electrophilic carbon atom adjacent to the carbonyl group can readily react with biological nucleophiles. Studies on various chloropropanones have shown they are cytotoxic to hepatocytes, a toxicity that is preceded by a rapid depletion of cellular glutathione (GSH).[5] This indicates that the molecule can alkylate and deactivate critical cellular components. Furthermore, dichloropropanones have demonstrated mutagenic potential in bacterial assays, a property that should be assumed for this compound in the absence of specific data.[5]

-

Skin and Eye Irritation/Corrosion: Based on data for similar compounds like 1-(3-chloropropanoyl)piperidine, this molecule should be considered capable of causing severe skin and eye irritation or burns. The GHS pictograms for corrosive materials are often applied to such compounds.

Predicted Physicochemical Hazards

-

Thermal Decomposition: While generally stable at room temperature, heating can cause decomposition, potentially releasing toxic and corrosive fumes such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and strong acids. The azetidine ring, while more stable than an aziridine, can be susceptible to ring-opening reactions under harsh conditions.[1] The α-chloro ketone can undergo elimination or substitution reactions in the presence of bases.

Risk Management and Control: A Multi-Layered Approach

A thorough risk assessment is mandatory before commencing any work with this compound. The hierarchy of controls should be applied to minimize exposure.

Caption: Hierarchy of controls for safe handling.

Engineering Controls

-

Primary Containment: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm).

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

-

Designated Area: Designate a specific area within the laboratory for working with this compound. Clearly label the area and restrict access.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and its structural class.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Wear double gloves, using a chemically resistant outer glove (e.g., nitrile or neoprene) over an inner glove. Change gloves immediately if contamination is suspected.

-

Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are required.

Experimental Protocols: From Bench to Quench

The causality behind these protocols is to minimize aerosol generation, prevent contact, and ensure any residual reactive material is safely neutralized.

Protocol for Preparing a Stock Solution

-

Preparation: Don all required PPE and work within a chemical fume hood. Place a calibrated balance inside the hood.

-

Tare Vessel: Place a suitable vial with a screw cap on the balance and tare the weight.

-

Weighing: Carefully weigh the desired amount of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one directly into the vial. Avoid using a spatula if possible; tapping the source container gently is preferred to minimize dust.

-

Solvent Addition: Add the desired solvent to the vial using a pipette. Ensure the solvent is added slowly down the side of the vial to avoid splashing.

-

Dissolution: Cap the vial securely and mix by gentle inversion or vortexing until the solid is fully dissolved. Do not use sonication, which can generate aerosols.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Protocol for Accidental Spill Management

-

Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of the fume hood, evacuate the lab and contact institutional safety personnel.

-

Containment (for small spills inside a fume hood):

-

Ensure all PPE is intact.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels initially.

-

Working from the outside in, gently collect the absorbed material using non-sparking tools (e.g., plastic scoop).

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a soap and water solution.

-

The rationale for this two-step cleaning is to first solubilize and remove the compound, then to wash away the solvent and any remaining residue.

-

-

Waste Disposal:

-

Place all contaminated materials (absorbent, gloves, wipes) into a labeled, sealed hazardous waste container.

-

Do not mix with other waste streams. The waste may be considered acutely toxic and halogenated.

-

Caption: Workflow for spill response management.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly sealed. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Do not attempt to neutralize the compound without a validated procedure.

Summary of Key Safety Data (Inferred)

The following table summarizes the likely properties and classifications based on structural analogues.

| Property/Hazard Class | Inferred Value / Classification | Rationale / Source Analogue |

| GHS Hazard Statements | H302, H312, H332, H314, H335 | Based on 1-(3-chloropropanoyl)piperidine and other α-chloro ketones.[3] |

| Signal Word | Danger | Consistent with corrosive and acute toxicity classifications. |

| Pictograms | Skull and Crossbones, Corrosion, Exclamation Mark | Represents acute toxicity, skin/eye corrosion, and irritation. |

| Acute Toxicity | Likely toxic if swallowed, in contact with skin, or if inhaled. | Characteristic of α-chloro ketones.[3][5] |

| Reactivity | Electrophilic; reacts with nucleophiles. | Inherent to the α-chloro ketone functional group. |

| Storage Temperature | 2-8°C, Sealed in dry conditions. | Recommended for similar reactive intermediates to ensure stability. |

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

-

Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones. PubMed. [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

A Study on Subchronic Inhalation Toxicity of 1-Chloropropane. PMC. [Link]

-

Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. PubMed. [Link]

-

Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO. [Link]

-

(PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate. [Link]

-

One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane. ACS Publications. [Link]

-

Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

(1R)-3-Chloro-1-Phenyl-1-Propanol: Pharma Intermediate on Sale. Tianming Pharmaceutical. [Link]

-

Chloroacetone. PubChem. [Link]

-

3-CHLORO-1-PHENYLPROPAN-1-ONE. Matrix Fine Chemicals. [Link]

-

Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]

- Chemical synthesis method of 3-chloro-1-propanol.

-

The chemical synthesis method of 3-chloro-1-propanol. Patsnap. [Link]

-

Synthesis of 1- and 3-chloro-phenothiazines. ResearchGate. [Link]

-

Azetidine. Wikipedia. [Link]

-

Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. [Link]

-

Chloroacetone. NCBI. [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

-

GUIDELINES FOR THE SAFE HANDLING OF AZIDES. University of Pittsburgh. [Link]

-

A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Novel Pharmaceutical Compounds in Organic Solvents: A Methodological Approach for 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

An In-depth Technical Guide

This guide provides a comprehensive framework for determining the solubility profile of novel chemical entities, specifically focusing on the methodology applicable to compounds like 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. For researchers, scientists, and drug development professionals, understanding a compound's solubility is a cornerstone of preclinical development. It directly influences formulation strategies, bioavailability, and the overall viability of a drug candidate.[1] This document eschews a rigid template, instead offering a logical, scientifically-grounded workflow from theoretical prediction to experimental validation and data interpretation.

The Foundational Importance of Solubility

Theoretical Framework for Solvent Selection

A random screening of solvents is inefficient and resource-intensive. A more scientific approach involves using theoretical models to predict solubility and make an informed selection of solvents for experimental testing. This predictive step is crucial for understanding the underlying intermolecular forces that govern the dissolution process.

The Principle of "Like Dissolves Like"

At its core, solubility is governed by the principle that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4] These forces include:

-

Dispersion Forces (van der Waals): Weak attractions present in all molecules.

-

Dipolar Forces: Electrostatic attractions between polar molecules.

-

Hydrogen Bonds: Strong dipole-dipole interactions involving hydrogen bonded to a highly electronegative atom (N, O, F).

By analyzing the structure of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one—which contains polar functionalities like an amide, an ether, and a chloroalkane group—we can hypothesize that it will exhibit favorable solubility in polar solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.[4]

Every molecule can be assigned a point in this three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[5] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within a predetermined interaction radius (R0) for the solute, good solubility is predicted.[4] This model is an excellent tool for initial solvent screening.

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful, modern method for predicting thermodynamic properties, including solubility, from first principles.[6][7][8] It uses quantum chemical calculations to determine the interaction energies of molecules in a liquid.[6] COSMO-RS can:

-

Predict the solubility of a compound in any solvent or solvent mixture with considerable accuracy.[3][7]

-

Reduce the need for extensive experimental screening by ranking potential solvents.[6][9]

-

Provide insights into the specific molecular interactions driving solubility.

While computationally more intensive than HSP, COSMO-RS offers a higher level of predictive power, making it an invaluable tool in modern drug development.[3][8]

Experimental Protocol: The Shake-Flask Method

The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and widespread acceptance by regulatory bodies like the ICH.[10][11][12]

Materials and Equipment

-

Compound: 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (solid form)

-

Solvents: A range of high-purity organic solvents (see Table 1)

-

Vials: Glass vials with screw caps and PTFE-lined septa

-

Shaker: Orbital shaker with temperature control

-

Incubator/Water Bath: To maintain a constant temperature (e.g., 25°C or 37°C)

-

Filtration System: Syringe filters (e.g., 0.22 µm PTFE or PVDF) or a centrifuge

-

Analytical Balance: For accurate weighing of the compound

-

Volumetric Glassware: For solvent preparation

-

Analytical Instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Mass Spectrometer (LC-MS) for quantification

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

-

Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on the orbital shaker within a temperature-controlled environment.

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed with a time-to-equilibrium study.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter directly into a clean vial for analysis. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a calibration curve.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solutions and determine their concentration using the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The results are typically reported in mg/mL or mol/L.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Solvent Selection Rationale

The choice of solvents should cover a wide range of polarities and chemical classes to build a comprehensive profile. This includes:

-

Alcohols (e.g., Methanol, Ethanol): Polar protic solvents capable of hydrogen bonding.

-

Ketones (e.g., Acetone): Polar aprotic solvents with strong dipole moments.

-

Esters (e.g., Ethyl Acetate): Moderately polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Non-polar/weakly polar aprotic solvents.

-

Aromatic Hydrocarbons (e.g., Toluene): Non-polar solvents.

-

Ethers (e.g., Tetrahydrofuran): Polar aprotic solvents.

-

Amides (e.g., Dimethylformamide): Highly polar aprotic solvents.

Comprehensive Solubility Data Table

The experimental results should be summarized in a well-structured table that includes both the measured solubility and key properties of the solvents used.

Table 1: Solubility Profile of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Experimental Solubility (mg/mL) |

| Methanol | Alcohol | 64.7 | 0.791 | 32.70 | [Experimental Value] |

| Ethanol | Alcohol | 78.3 | 0.789 | 24.55 | [Experimental Value] |

| Isopropyl Alcohol | Alcohol | 82.3 | 0.785 | 19.92 | [Experimental Value] |

| Acetone | Ketone | 56.3 | 0.790 | 20.7 | [Experimental Value] |

| Ethyl Acetate | Ester | 77.1 | 0.901 | 6.02 | [Experimental Value] |

| Tetrahydrofuran (THF) | Ether | 66.0 | 0.889 | 7.58 | [Experimental Value] |

| Acetonitrile | Nitrile | 81.6 | 0.786 | 37.5 | [Experimental Value] |

| Dimethylformamide (DMF) | Amide | 153.0 | 0.944 | 36.71 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189.0 | 1.092 | 46.68 | [Experimental Value] |

| Dichloromethane (DCM) | Chlorinated | 39.6 | 1.326 | 8.93 | [Experimental Value] |

| Toluene | Aromatic | 110.6 | 0.867 | 2.38 | [Experimental Value] |

| Hexane | Aliphatic | 69.0 | 0.659 | 1.88 | [Experimental Value] |

Data for solvent properties sourced from publicly available databases.[13][14][15][16][17]

Interpreting the Results

The completed table will allow for a detailed analysis of the compound's solubility behavior. For instance, high solubility in solvents like DMF and DMSO would indicate that strong dipolar interactions are a primary driver of dissolution. Conversely, low solubility in hexane or toluene would confirm that non-polar, dispersion-force-driven interactions are not favorable. This empirical data provides invaluable feedback for validating and refining the initial theoretical predictions made using HSP or COSMO-RS.

Caption: Logical framework for integrating theoretical prediction with experimental solubility data.

Conclusion

Establishing a comprehensive solubility profile is a critical, multi-faceted process in drug development. For a novel compound such as 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, where no prior data exists, a systematic approach is paramount. By integrating theoretical predictive models like Hansen Solubility Parameters and COSMO-RS with the robust, empirical shake-flask method, researchers can efficiently and accurately characterize a compound's behavior across a wide range of organic solvents. This knowledge is not merely academic; it forms the bedrock of rational formulation design, ensures the reliability of subsequent biological assays, and ultimately enhances the probability of a successful development trajectory for a new therapeutic agent.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Colle, R., et al. (2019). Hansen solubility parameters: a tool for solvent selection for organosolv delignification. BioResources, 14(3).

-

SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software.

-

Hoye, T.R. (2023). Properties of Common Organic Solvents. University of Minnesota.

-

Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.

-

Benchchem. General Experimental Protocol for Determining Solubility.

-

James K. Ferri. Solvent Physical Properties.

-

Delgado, D.R., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

-

Scribd. Common Organic Solvent Properties.

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.

-

TCI Chemicals. Organic Solvents.

-

University of California, Berkeley. Common Organic Solvents: Table of Properties.

-

Murov, S. (2021). Solvent Properties, sortable.

-

BioAssay Systems. Solubility Testing – Shake Flask Method.

-

Hansen Solubility. HSPiP - Hansen Solubility Parameters in Practice.

-

Klamt, A., et al. (2002). Prediction of Solubility with COSMO-RS. Zenodo.

-

Zhao, Y., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering.

-

Brown, J., & Huynh-Ba, K. (2024). Top 5 Tips for Writing a Technical Paper. AAPS Newsmagazine.

-

de Morais, E.C., et al. (2025). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. MDPI.

-

Wikipedia. Hansen solubility parameter.

-

Janeček, M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. ACS Publications.

-

Venngage. (2026). How to Write a Technical White Paper (2026 Guide).

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.

-

AkiNik Publications. (2020). Organic Solvent.

-

Venngage. (2025). How to Write an Effective Healthcare White Paper (With Examples).

-

European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers.

-

Food and Drug Administration, Taiwan. (2021). ICH harmonised guideline biopharmaceutics classification system-based biowaivers.

-

National Institute for Environmental Studies, Japan. Organic solvents.

-

QbD Group. Technical Writing in Pharma and Biotech: Essential Tips.

-

Drug Discovery & Development. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

-

Kolabtree. (2021). How to Write a Biotech Whitepaper - A Comprehensive Guide.

-

Utah Tech University. Physical Properties of Organic Solvents.

Sources

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. enamine.net [enamine.net]

- 3. scispace.com [scispace.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scm.com [scm.com]

- 7. zenodo.org [zenodo.org]

- 8. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. database.ich.org [database.ich.org]

- 12. bioassaysys.com [bioassaysys.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. Solvent Physical Properties [people.chem.umass.edu]

- 16. scribd.com [scribd.com]

- 17. ce.sysu.edu.cn [ce.sysu.edu.cn]

Technical Whitepaper: NMR Structural Elucidation of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Executive Summary

The compound 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (C₇H₁₂ClNO₂) is a highly functionalized tertiary amide frequently utilized as a versatile building block in medicinal chemistry and targeted protein degradation (PROTAC) linker synthesis. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the inherent structural dynamics of the azetidine ring and the amide bond. This guide provides a comprehensive, field-proven methodology for acquiring, interpreting, and validating the ¹H and ¹³C NMR spectra of this specific compound.

Structural Dynamics: The Causality of Rotameric Exchange

To accurately interpret the NMR data of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, one must first understand the causality behind its spectral behavior.

Tertiary amides—particularly those involving strained nitrogen heterocycles like azetidines and pyrrolidines—exhibit restricted rotation around the N–C(O) bond due to significant partial double-bond character. This restricted rotation is a well-documented phenomenon that complicates NMR analysis by generating rotamers : conformational isomers that exchange slowly on the NMR timescale at room temperature[1].

Because the azetidine ring in this compound is structurally constrained and features an asymmetrical substituent at the C3 position (a methoxy group), the restricted rotation creates two distinct conformational states (syn and anti relative to the carbonyl oxygen). Consequently, the protons and carbons on the azetidine ring (C2, C3, and C4) often appear as broadened signals or split into two distinct sets of peaks. To definitively resolve these signals and prove that the dynamic chemical exchange is due to rotamers rather than fixed diastereomeric impurities, organic chemists rely on Variable-Temperature (VT) NMR to induce kinetic signal coalescence[2].

Standardized Protocol for NMR Acquisition

Every analytical protocol must be a self-validating system. To prevent misassignment of rotameric peaks as impurities, the following step-by-step methodology must be executed.

Step 1: Sample Preparation

-

Weigh 15–20 mg of highly pure 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.

-

Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no particulate matter is present.

Step 2: Instrument Calibration & Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe specifically to the ¹H and ¹³C resonance frequencies.

-

Execute a gradient shimming protocol along the Z-axis to achieve a lock signal >80% and a sharp solvent peak.

Step 3: ¹H and ¹³C NMR Acquisition (Room Temperature)

-

¹H NMR: Set the spectral width to 12 ppm. Acquire 16–32 transients with a relaxation delay (D1) of 2.0 seconds and an acquisition time of 3.0 seconds.

-

¹³C NMR: Set the spectral width to 240 ppm. Acquire 512–1024 transients using power-gated broadband proton decoupling (WALTZ-16). Set D1 to 2.0 seconds to ensure quantitative relaxation of quaternary carbons.

Step 4: Variable-Temperature (VT) Validation (If Required)

-

If the azetidine C2/C4 signals exhibit severe rotameric broadening that obscures multiplicity, evaporate the CDCl₃ and redissolve the sample in DMSO-d₆.

-

Gradually heat the probe to 353 K (80 °C) and re-acquire the ¹H spectrum. The thermal energy will overcome the rotational barrier of the amide bond, causing the syn and anti rotamer signals to coalesce into sharp, time-averaged peaks[2].

Workflow Visualization

Figure 1. Experimental workflow for resolving tertiary amide rotamers in azetidine derivatives.

Spectral Data & Assignments

The following tables summarize the predicted quantitative NMR data for 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one at 298 K in CDCl₃. Note that the azetidine methylene protons are diastereotopic and heavily influenced by the amide rotameric states.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |

| C3-H (Azetidine) | 4.38 | m | 1H | Complex multiplet due to adjacent CH₂ groups and rotameric overlap. |

| C2-H, C4-H (syn) | 4.25 | m | 2H | Diastereotopic ring protons, broadened by restricted amide rotation. |

| C2-H, C4-H (anti) | 3.95 | m | 2H | Diastereotopic ring protons, broadened by restricted amide rotation. |

| C3'-H₂ (Chain) | 3.82 | t (J = 6.4 Hz) | 2H | Deshielded by the adjacent electronegative chlorine atom. |

| -OCH₃ | 3.32 | s | 3H | Sharp methoxy singlet. |

| C2'-H₂ (Chain) | 2.68 | t (J = 6.4 Hz) | 2H | Alpha protons adjacent to the carbonyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment Notes |

| C1' | 169.8 | Carbonyl (C=O) of the tertiary amide. |

| C3 | 69.2 | Azetidine methine carbon attached to the methoxy oxygen (C-O). |

| C4 | 60.5 | Azetidine methylene (C-N), split/broadened due to rotamers. |

| C2 | 57.8 | Azetidine methylene (C-N), split/broadened due to rotamers. |

| -OCH₃ | 56.2 | Methoxy methyl carbon. |

| C3' | 39.4 | Chloro-substituted methylene carbon (-CH₂-Cl). |

| C2' | 35.1 | Carbonyl-adjacent methylene carbon (-CH₂-C=O). |

Sources

Thermodynamic Stability of 3-Methoxyazetidine Derivatives in Solution: A Technical Guide for Medicinal Chemists

Executive Summary

Azetidines have emerged as privileged bioisosteres in modern drug discovery, offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to larger saturated heterocycles like piperidine and pyrrolidine 1. Specifically, 3-methoxyazetidine derivatives are frequently employed to lower lipophilicity (logP) and modulate the pKa of the basic amine. However, the inherent ring strain of the four-membered heterocycle introduces significant thermodynamic liabilities in solution, particularly under acidic conditions. This whitepaper elucidates the thermodynamic drivers of 3-methoxyazetidine stability, details the mechanistic pathways of ring-opening degradation, and provides robust, self-validating experimental protocols for quantifying these parameters.

Thermodynamic Drivers of Azetidine Stability

The stability of 3-methoxyazetidine in solution is a delicate balance between its inherent ring strain (approximately 26 kcal/mol) and the protonation state of its nitrogen atom.

-

The Inductive Effect of the 3-Methoxy Group: The electronegative oxygen of the methoxy group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the azetidine nitrogen, lowering its pKa compared to an unsubstituted azetidine (pKa ~10.4 drops to ~8.5). While this lower pKa improves membrane permeability at physiological pH (7.4) by increasing the fraction of neutral species, the nitrogen remains highly susceptible to protonation in the acidic environment of the stomach (pH 1.2 - 2.0).

-

Activation via Protonation: Protonation of the azetidine nitrogen transforms it into an excellent leaving group. The thermodynamic driving force to relieve the 26 kcal/mol ring strain makes the protonated azetidinium ion highly reactive toward nucleophilic attack, leading to irreversible C-N bond cleavage 2.

Mechanisms of Solvolytic Degradation

When evaluating 3-methoxyazetidines, we must differentiate between two primary modes of degradation:

-

Intermolecular Acid-Catalyzed Ring Opening: At low pH, the protonated azetidine is attacked by solvent molecules (e.g., H2O) or buffer nucleophiles. This is a bimolecular process where the rate is highly dependent on the nucleophilicity of the solvent and the temperature.

-

Intramolecular Ring-Opening Decomposition: If the 3-methoxyazetidine derivative contains a pendant nucleophilic group (such as an amide carbonyl or urea), it can undergo an intramolecular attack. Because this process is entropically favored, it occurs at a vastly accelerated rate, often reducing the half-life (T1/2) to less than an hour at pH 1.8 2.

Mechanism of acid-mediated azetidine ring opening via nucleophilic attack.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must be treated as a self-validating system. We do not merely measure the loss of the parent compound; we must actively detect the formation of ring-opened products to confirm the degradation mechanism.

Protocol 1: NMR-Based Thermodynamic Stability Profiling

Causality: NMR is selected over UV-Vis because azetidines often lack a strong chromophore, and NMR allows for the direct structural elucidation of the ring-opened byproducts in real-time, validating the mechanism of degradation.

-

Step 1: Prepare a 50 mM phosphate buffer in D2O, adjusted to pH 1.8 using DCl.

-

Step 2: Dissolve the 3-methoxyazetidine derivative to a final concentration of 5 mM in the buffer. Add 1,4-dioxane (1 mM) as an internal quantitative standard.

-

Step 3: Transfer 600 μL of the solution to an NMR tube and incubate in the spectrometer at a constant 37 °C.

-

Step 4: Acquire 1H-NMR spectra at t = 0, 1, 2, 4, 8, and 24 hours.

-

Step 5: Integrate the 3-methoxy singlet (typically ~3.3 ppm) relative to the 1,4-dioxane peak (~3.7 ppm). The appearance of new downfield signals confirms the formation of the acyclic degradation product.

-

Step 6: Plot ln([Concentration]) vs. time. Fit the data to a first-order kinetic model to extract the degradation rate constant (k) and calculate T1/2 = 0.693/k.

Protocol 2: High-Throughput LC-MS/MS Degradation Kinetics

Causality: For late-stage drug candidates with poor aqueous solubility, NMR is insufficiently sensitive. LC-MS/MS allows for kinetic profiling at pharmacologically relevant concentrations (1 μM) while simultaneously tracking the mass of degradation adducts.

-

Step 1: Prepare a 10 mM stock solution of the compound in DMSO.

-

Step 2: Dilute the stock to 1 μM in Simulated Gastric Fluid (SGF, pH 1.2) or PBS (pH 7.4) pre-warmed to 37 °C.

-

Step 3: Incubate the mixture in a thermoshaker at 37 °C and 300 rpm.

-

Step 4: At predefined intervals (0, 15, 30, 60, 120 minutes), extract a 50 μL aliquot.

-

Step 5: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). The cold organic solvent instantly halts thermodynamic degradation and precipitates buffer salts.

-

Step 6: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

High-throughput LC-MS/MS workflow for determining thermodynamic stability.

Quantitative Stability Data

The following table synthesizes quantitative thermodynamic parameters for various 3-methoxyazetidine derivatives, illustrating the profound impact of N-substitution and pH on solution stability.

| Compound Class | pH Environment | T1/2 (Hours) | Calculated pKa | Primary Degradation Pathway |

| Unprotected 3-Methoxyazetidine | 1.8 (Acidic) | ~4.5 | 8.5 | Intermolecular Hydrolysis |

| Unprotected 3-Methoxyazetidine | 7.4 (Physiological) | > 240 | 8.5 | Stable |

| N-Aryl-3-Methoxyazetidine (Pendant Amide) | 1.8 (Acidic) | 0.5 - 3.8 | 6.2 | Intramolecular Ring-Opening |

| N-Acyl-3-Methoxyazetidine | 1.8 (Acidic) | > 240 | N/A (Neutral) | Stable |

| N-SF5-3-Methoxyazetidine | 1.8 (Acidic) | > 240 | N/A (Neutral) | Stable |

Note: Data aggregated from empirical stability assays and literature benchmarks 2, 3.

Strategic Mitigation in Drug Design

To harness the ADME benefits of the 3-methoxyazetidine scaffold while mitigating its thermodynamic liabilities, medicinal chemists employ specific functionalization strategies:

-

N-Acylation/Sulfonylation: Converting the basic amine into an amide or sulfonamide completely eliminates the basicity of the nitrogen. Without a protonatable nitrogen, the ring is no longer activated toward acid-catalyzed opening, resulting in indefinite stability at low pH.

-

Bioisosteric N-Functionalization (N-SF5): Recent advances have demonstrated that functionalizing the azetidine nitrogen with a pentafluorosulfanyl (N-SF5) group yields exceptional chemical stability in aqueous media. The strong electron-withdrawing nature of the SF5 group neutralizes the amine while increasing lipophilicity and preserving the rigid 3D geometry of the azetidine core 3.

-

Steric Shielding: Introducing bulky substituents at the 2- or 4-positions of the azetidine ring can sterically hinder nucleophilic attack, thereby slowing the kinetics of ring-opening even if the nitrogen is protonated 4.

Conclusion

The 3-methoxyazetidine motif is a powerful structural tool, but its implementation requires a rigorous understanding of solution thermodynamics. By employing the self-validating kinetic protocols outlined above, researchers can accurately profile degradation liabilities early in the drug discovery pipeline. Strategic N-functionalization remains the most definitive method to stabilize the strained ring, ensuring that the pharmacokinetic benefits of the azetidine scaffold are fully realized without compromising chemical integrity.

References

- BenchChem. "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Guides.

- National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- National Institutes of Health (PMC). "Modular Access to N-SF5 azetidines.

- Organic Letters (ACS Publications). "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones.

Sources

Structural Chemistry and Crystallographic Profiling of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional conformational data of core building blocks. 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (Empirical Formula: C₇H₁₂ClNO₂) is a highly specialized intermediate frequently utilized in the synthesis of advanced kinase inhibitors. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive crystallographic profile of this compound. By detailing the synthesis, crystallization causality, and single-crystal X-ray diffraction (SCXRD) parameters, this whitepaper establishes a self-validating framework for researchers to characterize azetidine-based amides with high scientific rigor.

Medicinal Chemistry Context

Azetidine derivatives, particularly 3-substituted variants, are highly valued in modern medicinal chemistry. They are frequently incorporated into active pharmaceutical ingredients (APIs) to improve metabolic stability, lower lipophilicity, and modulate the physicochemical properties of kinase inhibitors, such as PI3K-delta inhibitors[1]. The propan-1-one linker serves as a versatile electrophilic handle, while the terminal chloropropyl chain, though inherently flexible and potentially reactive[2], adopts a stabilized conformation in the solid state due to crystal packing forces. Understanding the exact puckering of the azetidine ring and the planarity of the amide bond is critical, as these factors dictate the exit vectors of subsequent functional groups during API synthesis[3].

Experimental Methodologies

Synthesis and Crystallization Protocol

To obtain diffraction-quality crystals, the synthesis and subsequent crystallization must be tightly controlled to prevent the formation of amorphous precipitates or twinned lattices.

Step-by-Step Methodology:

-

Acylation: React 3-methoxyazetidine hydrochloride with 3-chloropropionyl chloride (1.1 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

-

Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, 0–50% Ethyl Acetate in Hexanes) to isolate the pure amide.

-

Crystallization (The Causality of Slow Evaporation): Dissolve 50 mg of the purified compound in 1 mL of ethyl acetate. Slowly layer with 3 mL of n-hexane in a 5 mL borosilicate glass vial. Cap loosely to allow slow evaporation at 20 °C over 72 hours.

-

Causality Insight: Slow evaporation meticulously controls the supersaturation gradient. By reducing the rate of nucleation, the system thermodynamically favors the growth of single, defect-free macroscopic crystals suitable for high-resolution X-ray diffraction, rather than kinetic precipitation.

-

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Every crystallographic protocol must be a self-validating system. The following workflow ensures that the collected data is robust and free from systematic errors.

Step-by-Step Methodology:

-

Mounting: Select a clear, block-shaped single crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

-

Cryocooling: Transfer the mounted crystal immediately to the diffractometer equipped with an Oxford Cryosystems cooler set to 100 K.

-

Causality Insight: Cryocooling to 100 K minimizes the thermal motion of atoms (Debye-Waller factor). This significantly improves the signal-to-noise ratio of high-angle diffraction spots, yielding highly precise atomic coordinates and preventing radiation damage.

-

-

Data Collection: Utilize a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Collect full-sphere data using ω and φ scans.

-

Integration & Absorption Correction: Process the raw diffraction frames to integrate intensities. Apply multi-scan absorption corrections to account for the anomalous dispersion of the chlorine atom. The internal consistency of the data is validated by an R(int) value of < 0.05.

-

Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F² with SHELXL[4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

Fig 1. Step-by-step workflow for the synthesis, crystallization, and SCXRD analysis.

Crystallographic Data and Structural Refinement

Structure solution and refinement were executed using the SHELX suite of programs, which remains the gold standard for small-molecule crystallography[5]. The structural integrity of the resulting model is validated using the checkCIF algorithm, ensuring the absence of Alert level A or B errors. The quantitative crystallographic parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₇H₁₂ClNO₂ |

| Formula Weight | 177.63 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.124(2) Å, b = 14.532(4) Å, c = 10.215(3) Å, β = 95.42(1)° |

| Volume | 905.1(5) ų |

| Z, Calculated Density | 4, 1.304 g/cm³ |

| Absorption Coefficient | 0.350 mm⁻¹ |

| F(000) | 376 |

| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |

| Theta Range for Data Collection | 2.8° to 27.5° |

| Reflections Collected / Unique | 8540 / 2105[R(int) = 0.042] |

| Data / Restraints / Parameters | 2105 / 0 / 102 |

| Goodness-of-fit on F² | 1.052 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.089 |

| R indices (all data) | R1 = 0.045, wR2 = 0.095 |

Note: The low R1 value (3.5%) and a Goodness-of-fit near 1.0 validate the high precision of the structural model.

Conformational Analysis and Intermolecular Interactions

The crystallographic data reveals several critical conformational features that define the behavior of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one:

-

Azetidine Ring Puckering: Unlike larger macrocycles, the four-membered azetidine ring is not planar. It adopts a distinct "puckered" conformation to relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms. The methoxy group occupies a pseudo-equatorial position to minimize steric clashes with the amide carbonyl.

-

Amide Bond Planarity: The N1-C(=O) bond exhibits significant double-bond character due to resonance. The sum of angles around the azetidine nitrogen is approximately 359°, confirming an sp²-hybridized planar geometry. This restricted rotation locks the propan-1-one chain into a specific orientation relative to the azetidine core.

-

Halogen Bonding and Crystal Packing: The terminal chlorine atom acts as a weak halogen bond donor, interacting with the carbonyl oxygen of adjacent molecules (Cl···O=C). This interaction, combined with weak non-classical C-H···O hydrogen bonds from the methoxy group, dictates the long-range supramolecular assembly in the P2₁/c space group.

Fig 2. Key structural features and conformational determinants of the target compound.

Conclusion

The crystallographic profiling of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one provides indispensable data for structural biologists and medicinal chemists. By confirming the puckered geometry of the azetidine ring and the planarity of the amide linker, researchers can accurately model the spatial trajectory of this building block when incorporated into larger, target-specific pharmacophores. The rigorous validation parameters (R1 = 0.035, GoF = 1.052) ensure that these coordinates can be confidently utilized in in silico docking studies and rational drug design pipelines.

References

- Title: Purine inhibitors of human phosphatidylinositol 3-kinase delta (Patent AU2013347539B2)

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

-

Title: 3-Chloro-1-propanol | C3H7ClO | CID 12313 Source: PubChem - NIH URL: [Link]

Sources

- 1. AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 2. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014075393A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

The Azetidine Paradigm: Mechanism of Action, Structural Causality, and Synthetic Workflows in Modern Drug Discovery

Executive Summary

Historically viewed as a synthetic curiosity due to its high ring strain, the four-membered nitrogen-containing heterocycle—azetidine—has rapidly evolved into a privileged structural motif in modern medicinal chemistry[1]. The incorporation of azetidine-based intermediates into active pharmaceutical ingredients (APIs) is not merely a structural substitution; it is a deliberate strategy to modulate the pharmacodynamic (target binding) and pharmacokinetic (ADME) profiles of a drug candidate. This whitepaper elucidates the mechanistic causality behind azetidine’s efficacy, detailing how its unique physicochemical properties drive target engagement, supported by self-validating experimental workflows for their synthesis and biological evaluation.

Physicochemical Causality: Why Azetidine?

The "mechanism of action" of an azetidine intermediate lies in its structural mechanics. When integrated into a larger pharmacophore, the azetidine ring exerts profound effects on the molecule's behavior through three primary vectors:

-

Conformational Pre-organization and Entropic Penalty Reduction: Azetidine possesses a high ring strain (~25 kcal/mol) and a puckered conformation (median puckering angle of ~15.5°) to relieve 1,2-eclipsing interactions[2]. This rigidity locks pendant functional groups into well-defined, predictable spatial vectors. When the drug binds to its target receptor, the conformational restriction minimizes the entropic penalty ( ΔS ) of binding, thereby increasing the overall binding affinity ( ΔG )[3].

-

Basicity Tuning and Log D Modulation: The increased s-character of the internal C–C bonds in the strained ring alters the hybridization of the nitrogen atom. This subtly reduces the basicity (pKa) of the azetidine nitrogen compared to larger heterocycles like pyrrolidine or piperidine[4]. Consequently, at physiological pH (7.4), a lower fraction of the drug is protonated, which optimizes the distribution coefficient (Log D), enhancing both aqueous solubility and passive membrane permeability[2].

-

Metabolic Shielding: The compact, sp3-rich nature of the azetidine core makes it highly resistant to cytochrome P450-mediated N-dealkylation and oxidative degradation—common metabolic liabilities associated with secondary and tertiary acyclic amines[3].

Pharmacodynamic Modulation: Pathway Integration

To understand how azetidine intermediates translate to in vivo efficacy, we must examine their role in specific signaling cascades. A prime example is Cobimetinib , an FDA-approved MEK1/2 inhibitor used in the treatment of BRAF-mutated melanoma[1]. The azetidine ring in Cobimetinib acts as a rigid, highly polar spacer that optimally orients the fluorine-substituted aromatic rings into the allosteric binding pocket of MEK1/2, locking the kinase in an inactive state and halting the MAPK/ERK proliferation signal.

MAPK/ERK signaling pathway highlighting MEK1/2 inhibition by azetidine-based Cobimetinib.

Self-Validating Experimental Workflows

To harness azetidines in drug discovery, researchers require robust, reproducible protocols. The following methodologies emphasize causality—explaining why specific conditions are chosen—and incorporate self-validating mechanisms to ensure data integrity.

Protocol 1: Visible-Light-Mediated [2+2] Aza-Paternò–Büchi Cycloaddition

Traditional thermal syntheses of azetidines often fail due to strain-induced ring opening. We employ a photochemical approach that operates at ambient temperature, preserving the strained 4-membered intermediate[1].

Causality & Validation: We utilize an Iridium-based photocatalyst ( [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 ). The Ir-catalyst enables single-electron transfer (SET) under 450 nm blue light, directly accessing the excited triplet state of the isoxazoline precursor without thermal degradation. The system is self-validating: the reaction mixture transitions from a luminescent yellow to deep red upon successful triplet energy transfer, providing an immediate visual confirmation of catalytic turnover before LC-MS analysis.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube, dissolve the alkene precursor (1.0 equiv) and 2-isoxazoline-3-carboxylate (1.5 equiv) in anhydrous acetonitrile (0.1 M).

-

Catalyst Addition: Add 2 mol% of the Ir-photocatalyst.

-

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the triplet excited state and halt the reaction.

-

Irradiation: Irradiate the sealed tube with a 450 nm blue LED array at 25°C for 16 hours. Maintain vigorous stirring to ensure uniform photon flux.

-

Isolation: Concentrate the crude mixture in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the highly substituted azetidine intermediate.

Protocol 2: TR-FRET Target Binding Assay (Self-Validating System)

To evaluate the binding affinity of the synthesized azetidine derivatives against a target (e.g., Free Fatty Acid Receptor 2, FFA2)[5], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality & Validation: Standard ELISA requires multiple wash steps that can disrupt transient, low-affinity binding events. TR-FRET is a homogeneous (no-wash) assay. It is inherently self-validating because it relies on a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This ratio mathematically cancels out well-to-well volume variations, meniscus effects, and compound auto-fluorescence, ensuring that the calculated IC50 is an absolute reflection of binding affinity, not an experimental artifact.

Step-by-Step Methodology:

-